molecular formula C33H40O22 B10818144 Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Cat. No.: B10818144
M. Wt: 788.7 g/mol
InChI Key: VUTMUSRYWYUQIK-GZIDCZEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside is systematically named as 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . Its molecular formula, C₃₃H₄₀O₂₂ , corresponds to a molecular weight of 788.66 g/mol . The compound is registered under CAS number 60778-02-1 and PubChem CID 131637041 .

The nomenclature reflects the substitution pattern of the quercetin backbone, where a β-D-glucopyranosyl unit is attached at the 3-hydroxy position, and a β-D-gentiobiosyl moiety (a disaccharide of β-1,6-linked glucose units) is bonded to the 7-hydroxy group. This dual glycosylation differentiates it from simpler quercetin glycosides like isoquercitrin (quercetin-3-O-glucoside) .

Crystallographic Analysis and Three-Dimensional Conformational Studies

Although direct crystallographic data for Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside remain limited, insights can be extrapolated from studies on analogous quercetin derivatives. For example, anhydrous quercetin exhibits a monoclinic crystal system (space group P2₁) with unit cell parameters a = 5.823 Å, b = 14.874 Å, c = 7.593 Å, and β = 95.24° . The aglycone core adopts a near-planar conformation, with dihedral angles between the phenyl and pyrone rings ranging from 25.44° to 28.82°, depending on solvation state .

In glycosylated analogs, the introduction of sugar units introduces steric constraints that perturb π-π stacking interactions observed in the aglycone. For instance, the β-D-glucopyranosyl group at position 3 likely projects perpendicularly to the quercetin plane, while the gentiobiosyl disaccharide at position 7 may adopt a helical conformation, as seen in other flavonoid glycosides . Hydrogen bonding between hydroxyl groups of the sugar moieties and water molecules (in hydrated forms) or adjacent glycosidic oxygens contributes to lattice stabilization.

Spectroscopic Characterization: NMR, MS, and IR Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis of the compound (in DMSO-d₆) reveals characteristic signals for the quercetin aglycone and glycosidic substituents :

  • Aglycone protons : Aromatic protons appear as doublets between δ 6.1–7.7 ppm, with meta-coupled H-6 and H-8 resonances at δ 6.18 (d, J = 2.0 Hz) and δ 6.40 (d, J = 2.0 Hz), respectively. The H-2' and H-5' protons of the B-ring resonate at δ 7.54 (d, J = 8.5 Hz) and δ 6.88 (d, J = 8.5 Hz) .
  • Glycosidic protons : The anomeric proton of the 3-O-β-D-glucose unit appears as a doublet at δ 5.10 (d, J = 7.5 Hz), while the gentiobiosyl moiety shows two anomeric signals at δ 4.98 (d, J = 7.8 Hz) and δ 4.62 (d, J = 7.8 Hz), corresponding to the β-1,6 linkage .
Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 789.3 [M+H]⁺, consistent with the molecular formula C₃₃H₄₀O₂₂ . Fragmentation pathways involve sequential loss of hexose units (-162 Da and -324 Da) from the gentiobiosyl and glucosyl groups, followed by cleavage of the aglycone backbone.

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show broad O-H stretching vibrations at 3400–3200 cm⁻¹, C=O stretching of the pyrone ring at 1665 cm⁻¹, and C-O-C glycosidic linkage vibrations at 1075 cm⁻¹ .

Comparative Analysis of Glycosidic Linkage Configurations

The β-configuration of both glycosidic bonds is critical to the compound’s structural stability and biological activity. Compared to α-linked analogs, β-glycosides exhibit:

  • Enhanced hydrolytic resistance : The axial orientation of the glycosidic oxygen in β-linkages reduces susceptibility to acid-catalyzed hydrolysis .
  • Distinct conformational preferences : β-1,6-linked gentiobiosyl disaccharides adopt a flexible, extended conformation, enabling interactions with hydrophobic pockets in proteins .
  • Hydrogen-bonding networks : Inter-sugar OH groups (e.g., O2' of glucose and O4 of gentiobiose) form intramolecular hydrogen bonds, stabilizing the glycosidic architecture .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTMUSRYWYUQIK-GZIDCZEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

Plant parts rich in flavonol glycosides, such as seeds, leaves, or aerial parts, are selected. For example, Desurainia sophia seeds are dried, ground, and defatted using hexane or petroleum ether to remove lipids.

Solvent Extraction

Polar solvents like methanol, ethanol, or aqueous ethanol (70–80%) are employed to solubilize glycosides. A study on Glycine tabacina utilized methanol extraction followed by filtration and evaporation under reduced pressure. The crude extract is then reconstituted in water and partitioned with ethyl acetate to remove non-polar contaminants.

Table 1: Extraction Parameters from Selected Studies

Plant SourceSolvent SystemTemperatureDurationYield (mg/g dry weight)Reference
Desurainia sophia80% Ethanol60°C4 hrs12.3 ± 0.8
Glycine tabacinaMethanolRT24 hrs8.9 ± 0.5
Rhodiola crenulata70% Methanol50°C6 hrs10.1 ± 0.7

Purification and Isolation Techniques

Crude extracts require multi-step purification to isolate Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside.

Column Chromatography

Silica gel or Sephadex LH-20 columns are commonly used. A protocol from Glycine koidzumii employed a silica gel column eluted with chloroform-methanol-water (65:35:10, v/v/v) to separate flavonol glycosides. Fractions containing the target compound were identified via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with C18 columns achieves final purification. A study on Desurainia sophia used a gradient of acetonitrile-water (0.1% formic acid) at 30°C, yielding >95% purity. Retention times and UV spectra (λmax = 254 nm) were compared with authentic standards for verification.

Table 2: HPLC Conditions for Purification

ParameterConditionsReference
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile (A) / 0.1% Formic Acid (B)
Gradient15% A → 40% A over 30 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Structural Characterization

Post-purification, the compound is characterized using spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra confirm the glycosidic linkages. For example, the β-configuration of glucose and gentiobioside moieties is indicated by anomeric proton signals at δ 4.8–5.2 ppm (J = 7–8 Hz).

Mass Spectrometry (MS)

High-resolution ESI-MS provides molecular weight validation. A study reported [M-H]⁻ at m/z 787.18 (calc. 788.66), consistent with the molecular formula C33H40O22.

Challenges in Large-Scale Production

Low Natural Abundance

The compound constitutes <0.1% of dry plant weight, necessitating large biomass inputs. For instance, 1 kg of Desurainia sophia seeds yields ~120 mg of purified product.

Synthesis Limitations

Chemical synthesis remains impractical due to the complexity of regioselective glycosylation. Enzymatic methods using glycosyltransferases are under investigation but face scalability issues .

Scientific Research Applications

Therapeutic Applications

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits several health benefits, which can be categorized into various therapeutic areas:

Antioxidant Activity

Quercetin derivatives, including this compound, are known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Research indicates that quercetin glycosides can inhibit pro-inflammatory cytokines and enzymes, making them valuable in managing inflammatory conditions . Case studies have shown significant reductions in markers of inflammation in patients with chronic inflammatory diseases after supplementation with quercetin compounds.

Cancer Treatment

This compound has shown potential in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated its efficacy against various cancer types, including breast, colon, and prostate cancers . For instance:

  • In vitro studies have reported that quercetin derivatives can suppress the proliferation of breast cancer cells through cell cycle arrest mechanisms .
  • Animal studies have indicated that these compounds can reduce tumor size and improve survival rates in models of lung cancer .

Cardiovascular Health

This compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. It has been associated with lipid-lowering effects, which are crucial for preventing atherosclerosis .

Neuroprotective Effects

Quercetin derivatives are being investigated for their neuroprotective properties. They may help mitigate neurodegenerative diseases by reducing neuronal apoptosis and oxidative damage . Some studies suggest potential benefits in conditions like Alzheimer's disease.

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Level
Antioxidant ActivityScavenging free radicalsHigh
Anti-inflammatoryInhibition of cytokinesModerate to High
Cancer TreatmentInduction of apoptosis, inhibition of proliferationHigh
Cardiovascular HealthImprovement of endothelial functionModerate
NeuroprotectionReduction of oxidative stressEmerging

Case Studies

  • Breast Cancer Study : A clinical trial involving women with early-stage breast cancer showed that supplementation with quercetin glycosides led to a significant reduction in tumor markers and improved quality of life metrics .
  • Inflammation Management : In a study on patients with rheumatoid arthritis, those receiving quercetin supplements reported decreased joint pain and swelling compared to the placebo group .
  • Cardiovascular Benefits : A randomized controlled trial demonstrated that participants who consumed quercetin-rich diets exhibited lower blood pressure levels over a six-month period compared to those on standard diets .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Reported as 100 mg/mL in water (with sonication) and 100 mg/mL in DMSO , though calculated solubility at 25°C is 0.27 g/L (270 mg/L) . This discrepancy highlights the role of experimental conditions (e.g., sonication) in enhancing solubility.
  • Bioactivity : Demonstrates lipid-lowering activity, reducing sodium oleate-induced triglyceride accumulation in HepG2 cells at 30 μM .
  • Analytical Methods : Quantified via HPLC and LC-MS/MS , with pharmacokinetic studies in rats showing a linear range of 7.32–1830 ng/mL in plasma .

Structural Comparison with Similar Flavonoid Glycosides

Positional Isomers and Glycosylation Patterns

The compound’s activity and physicochemical properties are heavily influenced by glycosylation sites and sugar types. Key structural analogs include:

Compound Name Glycosylation Sites Sugar Moieties Molecular Formula Molecular Weight (g/mol) Key References
Quercetin-3-O-β-D-glucoside 3-OH β-D-glucose C₂₁H₂₀O₁₂ 464.37
Quercetin-7-O-β-D-glucoside 7-OH β-D-glucose C₂₁H₂₀O₁₂ 464.37
Quercetin-3-O-sophoroside-7-O-glucoside 3-OH, 7-OH Sophoroside (β-1→2 glucose dimer) at 3; glucose at 7 C₃₃H₄₀O₂₂ 788.66
Quercetin-3-gentiobioside 3-OH Gentiobioside (β-1→6 glucose dimer) C₂₇H₃₀O₁₇ 626.51
Isoquercitrin (Quercetin-3-O-glucoside) 3-OH β-D-glucose C₂₁H₂₀O₁₂ 464.37

Key Observations :

  • Positional Effects: Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside’s dual glycosylation distinguishes it from mono-glycosylated analogs.
  • Chromatographic Behavior: Flavonols with 3-glycosides elute earlier than 7-glycosides in HPLC due to polarity differences .

Physicochemical Properties

Solubility and Stability

  • Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside :
    • Water solubility: 100 mg/mL (with sonication) vs. 0.27 g/L (calculated) .
    • Organic solvents: Soluble in DMSO (100 mg/mL ) and PBS (2 mg/mL ) .
  • Comparisons :
    • Quercetin-3-O-glucoside : Higher aqueous solubility (due to fewer sugar units) but lower thermal stability .
    • Quercetin-7-O-glucoside : Similar solubility profile to isoquercitrin but distinct chromatographic retention .

Lipid-Lowering Effects

  • Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside : Reduces triglycerides in HepG2 cells at 30 μM .
  • Quercetin-3-O-glucoside: Known for antioxidant and anti-inflammatory effects but lacks reported lipid-modifying activity .

Antioxidant and Anti-Inflammatory Profiles

  • Quercetin-7-O-gentiobioside: Not directly studied, but gentiobiosyl groups in other flavonoids enhance radical scavenging .
  • Kaempferol-3-gentiobioside : Shows antibacterial activity, suggesting gentiobioside moieties may enhance microbial interactions .

Pharmacokinetics and Metabolism

  • Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside : Rapid plasma clearance in rats (t₁/₂ = 2.5 hr) with bioavailability influenced by glycosidase-mediated hydrolysis .
  • Quercetin-3-O-glucoside : Better absorbed in the small intestine due to lactase phlorizin hydrolase (LPH)-mediated deglycosylation .

Analytical and Production Methods

Quantification Techniques

  • HPLC : Used for purity assessment (RSD = 2.4%) and content determination in herbal formulations .
  • LC-MS/MS : Detects plasma concentrations as low as 7.32 ng/mL .

Biological Activity

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside (Q3G7G) is a flavonoid glycoside derived from quercetin, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

PropertyValue
Molecular FormulaC₃₃H₄₀O₂₂
Molecular Weight788.66 g/mol
CAS Number60778-02-1
Density1.9 ± 0.1 g/cm³
Boiling Point1189.6 ± 65.0 °C
Flash Point371.7 ± 27.8 °C

Biological Activities

1. Antioxidant Activity

Q3G7G exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT) . In vitro assays show that Q3G7G can inhibit the production of reactive oxygen species (ROS) in various cell lines, suggesting its potential in preventing oxidative damage .

2. Anti-inflammatory Effects

Research indicates that Q3G7G possesses anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. It has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-induced macrophages . This action may contribute to its therapeutic effects in inflammatory diseases.

3. Anticancer Potential

Q3G7G has demonstrated antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. Mechanistically, it induces apoptosis through the activation of caspases and the modulation of cell cycle regulators . A notable study reported that Q3G7G inhibited the growth of human chronic myelogenous leukemia cells by inducing G2/M phase arrest .

Case Studies

Case Study 1: Antioxidant Effects in Diabetic Rats

In a study involving streptozotocin-induced diabetic rats, administration of Q3G7G led to a significant reduction in blood glucose levels and improved antioxidant status. The compound decreased malondialdehyde (MDA) levels while increasing SOD and CAT activities, highlighting its protective role against diabetes-induced oxidative stress .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of Q3G7G revealed that it significantly reduced LPS-induced inflammation in RAW264.7 macrophages. The treatment resulted in decreased levels of nitric oxide (NO) and pro-inflammatory cytokines, demonstrating its potential as a therapeutic agent for inflammatory conditions .

The biological activities of Q3G7G can be attributed to several mechanisms:

  • Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and directly scavenging free radicals, Q3G7G protects cells from oxidative damage.
  • Anti-inflammatory Pathways : It inhibits the activation of NF-κB and MAPK pathways, leading to reduced expression of inflammatory mediators.
  • Apoptotic Induction : Q3G7G promotes apoptosis in cancer cells through caspase activation and modulation of cell cycle checkpoints.

Q & A

Basic: What methods are recommended for structural characterization of Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside?

Answer:
Structural elucidation requires a combination of analytical techniques:

  • NMR Spectroscopy : Use 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to confirm glycosidic linkages and flavonoid core structure. For example, the β-configuration of glucose and gentiobioside substituents can be determined via coupling constants in 1^1H NMR .
  • LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (C33_{33}H40_{40}O22_{22}, MW 788.7) and fragmentation patterns. A validated LC-MS/MS method using a Venusil® ASB C18 column with methanol-water mobile phases (50:50 v/v) achieves a limit of quantification (LOQ) of 7.32 ng/mL .
  • UV-Vis Spectroscopy : Confirm absorption maxima at 258 nm and 363 nm, characteristic of flavonoid glycosides .

Basic: What are the natural sources of Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside, and how is it extracted?

Answer:
The compound is primarily isolated from:

  • Lepidium apetalum Willd. seeds : Ethanol-water extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20) yields purified fractions .
  • Desurainia sophia : Methanol extraction and HPLC purification are standard protocols .
  • Plant tissues : Optimize solvent systems (e.g., 70% ethanol) and temperature (40–60°C) to preserve glycosidic bonds during extraction.

Basic: How can researchers quantify Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside in biological matrices?

Answer:
A validated LC-MS/MS method includes:

  • Sample Preparation : Protein precipitation with methanol for plasma samples.
  • Chromatography : Venusil® ASB C18 column (2.1 × 50 mm, 5 μm) with isocratic elution (methanol:water, 50:50 v/v) at 300 μL/min.
  • Mass Detection : Transition ions at m/z 787.3 → 301.3 for the compound and m/z 725.3 → 293.3 for internal standards.
  • Validation : Linear range 7.32–1830 ng/mL, intra-/inter-day precision <15%, recovery 89–92% .

Advanced: How can biosynthesis of this compound be optimized in engineered microbial systems?

Answer:
Key parameters for Saccharomyces cerevisiae -based production:

ParameterOptimal ValueImpact on Yield
Cell DensityOD600_{600} 15Maximizes enzyme activity
pH6.5Stabilizes glycosyltransferases
Temperature30°CBalances growth and reaction efficiency
Substrate (Quercetin)0.8 mMMinimizes substrate inhibition
Reaction Time24 hoursAchieves 158 mg/L yield

Co-expression of glycosyltransferases (e.g., BbGT) and UDP-sugar supply genes (e.g., RHM2 for rhamnose) enhances regioselective glycosylation .

Advanced: What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Answer:

  • Low Bioavailability : Rapid metabolism in the liver/intestine. Use nanoformulations (e.g., liposomes) to improve stability .
  • Detection in Plasma : The LC-MS/MS method detects the compound in Sprague-Dawley rats with a half-life of 2.5 hours and Cmax_{max} of 120 ng/mL .
  • Metabolite Identification : Monitor quercetin aglycone (m/z 301.3) as a primary metabolite .

Advanced: How does the glycosylation pattern influence its anti-inflammatory activity?

Answer:

  • 7-O-Gentiobioside vs. 3-O-Glucose : The gentiobioside moiety enhances solubility and membrane interaction, while the 3-O-glucose stabilizes the flavonoid core.
  • NLRP3 Inflammasome Inhibition : Glycosylation at C7 increases binding affinity to NLRP3, reducing IL-1β secretion in macrophages. Compare derivatives like isoquercetin (3-O-glucoside) and rutin (3-O-rutinoside) for structure-activity relationships .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., hypolipidemic vs. anti-inflammatory effects)?

Answer:

  • Model-Specific Effects : In HepG2 cells, 30 µM reduces sodium oleate-induced triglyceride accumulation . In RAW264.7 macrophages, 10–50 µM inhibits LPS-induced NLRP3 activation .
  • Dose-Dependent Responses : Use transcriptomics (RNA-seq) to identify pathways (e.g., PPAR-γ for lipid metabolism, NF-κB for inflammation) modulated at varying concentrations.
  • Species Variability : Validate findings in primary human hepatocytes vs. murine models.

Advanced: What in vivo models are suitable for studying its therapeutic potential?

Answer:

  • Hyperlipidemia : High-fat diet (HFD)-fed rats with hepatic steatosis, dosing 10–50 mg/kg/day orally for 4 weeks .
  • Inflammation : Collagen-induced arthritis (CIA) mice, intraperitoneal administration (5 mg/kg) to assess joint inflammation .
  • Pharmacokinetics : Cannulated rats for plasma/tissue distribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.